Alcaloides de matrina

Matrine alkaloids are a class of natural organic compounds primarily isolated from the roots of Sophora flavescens, commonly known as Chinese milkvetch or huang qin. These alkaloids possess significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Matrine itself is one of the principal active components with a purine-like structure, contributing to its medicinal value.

The structural diversity among matrine alkaloids allows for various pharmacological applications. For instance, matrine has been found to exert potent inhibitory effects on inflammatory responses by modulating cytokines and nuclear factor-κB pathways. Additionally, research indicates that certain derivatives of matrine can target cancer cells, inducing apoptosis through mechanisms involving the mitochondrial pathway.

Due to their promising therapeutic potentials, matrine alkaloids are extensively studied for developing new drugs against various diseases. However, further clinical trials are needed to fully evaluate their safety and efficacy in treating human ailments.

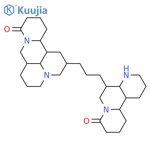

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

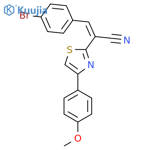

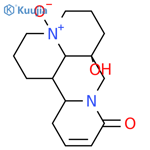

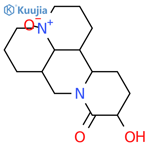

Sophocarpine; 5α-Hydroxy, N1-oxide | 1800576-65-1 | C15H22N2O3 |

|

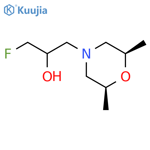

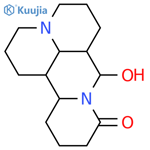

Sophoridine; (-)-form, 17β-Hydroxy | 1637540-80-7 | C15H24N2O2 |

|

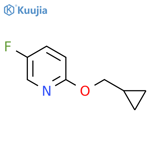

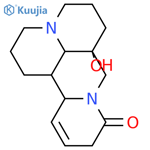

Lehmannine; 5α-Hydroxy | 1800576-67-3 | C15H22N2O2 |

|

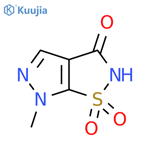

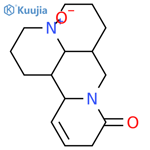

Lehmannine; N'β-Oxide | 82413-12-5 | C15H22N2O2 |

|

Matrine; 14β-Hydroxy, N1-oxide | 914776-54-8 | C15H24N2O3 |

|

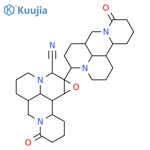

Alopecuroide B | 2599039-87-7 | C31H43N5O3 |

|

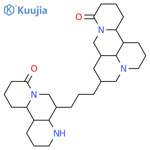

Alopecuroide E | 2133304-80-8 | C30H48N4O2 |

|

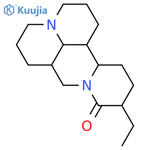

14-Ethylmatrine; 14β-form | 1899131-61-3 | C17H28N2O |

|

Flavesine A; 9-Epimer | 1962170-98-4 | C30H48N4O2 |

Literatura relevante

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

Proveedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados